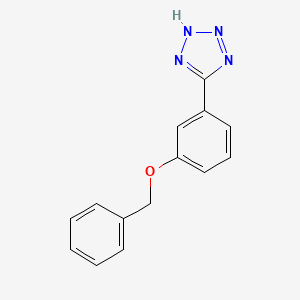

5-(3-Benzyloxyphenyl)-1H-tetrazole

Description

Historical Context and Evolution of Tetrazole Chemistry in Academic Research

The journey of tetrazole chemistry began in 1885 with its first synthesis by Swedish chemist J. A. Bladin. nih.gov Initially, for several decades, research into these nitrogen-rich compounds was relatively limited, with only a few hundred derivatives reported by the 1950s. tandfonline.com A significant surge in interest occurred from the mid-20th century onwards as the diverse applications of tetrazoles in medicine, agriculture, and material science became apparent. tandfonline.com

Early synthetic methods were often cumbersome, but the development of new procedures, particularly the [3+2] cycloaddition of nitriles with azides, revolutionized the accessibility of 5-substituted-1H-tetrazoles. thieme-connect.comresearchgate.net This has allowed for the creation of vast libraries of tetrazole-containing compounds for screening and development. Today, tetrazole chemistry is a mature and dynamic field, with ongoing research focusing on greener synthetic methods, novel catalytic systems, and the expansion of their applications in drug discovery and advanced materials. thieme-connect.combeilstein-journals.org

Structural Attributes and Significance of Aryl-Substituted Tetrazoles

Aryl-substituted tetrazoles, such as 5-(3-Benzyloxyphenyl)-1H-tetrazole, possess a unique combination of structural and electronic properties that make them highly valuable in medicinal chemistry.

Key Structural and Physicochemical Properties:

Aromaticity and Stability: The tetrazole ring is an aromatic system with high thermal and chemical stability, despite its high nitrogen content. researchgate.net

Acidity: The proton on the 1H-tetrazole ring is acidic, with pKa values typically ranging from 4.5 to 5.0, which is very similar to that of carboxylic acids. nih.govacs.org At physiological pH, the tetrazole ring is predominantly deprotonated, forming a tetrazolate anion. researchgate.net

Bioisosterism: The most significant attribute of the 5-substituted-1H-tetrazole group is its role as a bioisostere for the carboxylic acid group. beilstein-journals.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The tetrazole ring mimics the size, acidity, and planar nature of a carboxylic acid, allowing it to participate in similar interactions with biological targets, such as hydrogen bonding and salt bridge formation. acs.org Unlike carboxylic acids, however, tetrazoles are generally more resistant to metabolic reduction. nih.gov

Lipophilicity: Replacing a carboxylic acid with a tetrazole ring can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its pharmacokinetic profile. researchgate.net

The following table provides a comparative overview of the key properties of carboxylic acids and their tetrazole bioisosteres.

| Property | Carboxylic Acid (-COOH) | 5-Substituted-1H-tetrazole (-CN4H) | Significance in Drug Design |

| pKa | ~4.0 - 5.0 | ~4.5 - 5.0 | Similar acidity allows for analogous ionic interactions with biological targets. nih.govacs.org |

| Geometry | Planar | Planar | Occupies a similar spatial arrangement in a receptor binding pocket. researchgate.net |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | Acts as both H-bond donor and acceptor. | Can form similar key interactions with protein residues. |

| Metabolic Stability | Susceptible to metabolic reduction. | Generally resistant to reduction. | Leads to improved in vivo stability and potentially longer duration of action. nih.gov |

| Lipophilicity | Generally lower | Generally higher | Can enhance membrane permeability and oral bioavailability. researchgate.net |

Rationale for Focused Research on this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from research on analogous structures and the principles of medicinal chemistry. The molecule combines three key structural motifs: the 5-phenyl-1H-tetrazole core, a benzyloxy substituent, and a meta-substitution pattern.

The 5-Phenyl-1H-tetrazole Core: This central unit is a well-established pharmacophore. It is present in numerous clinically approved drugs, most notably the angiotensin II receptor blockers (ARBs) like losartan (B1675146) and candesartan, which are used to treat hypertension. nih.gov The tetrazole group in these drugs mimics a carboxylic acid, which is crucial for binding to the AT1 receptor.

The Benzyloxy Substituent: The -(CH2-Ph) group is a common feature in medicinal chemistry. It can serve multiple purposes:

Steric Bulk and Scaffolding: The bulky benzyloxy group can be used to probe the size and shape of a receptor's binding pocket, potentially leading to enhanced binding affinity and selectivity.

Lipophilicity Modulation: It increases the lipophilic character of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Mimicking Natural Ligands: The phenyl ring within the benzyloxy group can engage in favorable pi-stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein target.

The Meta-Substitution Pattern: The placement of the benzyloxy group at the 3-position (meta) of the phenyl ring is deliberate. This specific arrangement directs the substituent into a particular vector in three-dimensional space, which can be critical for optimally fitting into a binding site. Research on other bioactive molecules, such as combretastatin (B1194345) analogues, has shown that the substitution pattern on an aryl ring is a key determinant of biological activity.

Therefore, the focused research on a molecule like this compound is likely driven by the hypothesis that the combination of the acidic, metabolically stable tetrazole ring with the specific steric and electronic properties of the meta-benzyloxy-phenyl group could lead to a potent and selective ligand for a specific biological target, such as a G-protein coupled receptor (GPCR) or an enzyme.

Overview of Key Academic Research Themes and Methodologies

The investigation of a novel compound like this compound typically involves a multidisciplinary approach encompassing synthesis, characterization, and evaluation of its properties.

Key Research Themes:

Novel Synthesis Development: A primary theme is the efficient and safe synthesis of the target molecule. thieme-connect.com

Structural Analysis: Elucidating the precise three-dimensional structure and electronic properties.

Biological Activity Screening: Testing the compound against a panel of biological targets to identify potential therapeutic applications (e.g., anticancer, anti-inflammatory, antihypertensive). researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand which structural features are critical for activity. tandfonline.com

The methodologies employed in this research are summarized in the table below.

| Research Area | Common Methodologies | Purpose |

| Synthesis | [3+2] Cycloaddition: Reaction of 3-benzyloxybenzonitrile with an azide (B81097) source (e.g., sodium azide) often facilitated by a Lewis acid or catalyst. researchgate.netMicrowave-Assisted Synthesis: Use of microwave irradiation to accelerate reaction times and improve yields. thieme-connect.comMulticomponent Reactions (MCRs): Advanced strategies to construct the molecule in a single, efficient step. beilstein-journals.org | To produce the target compound and its analogues for further study. |

| Structural Characterization | Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm the connectivity of atoms. rsc.orgMass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. sciensage.infoInfrared (IR) Spectroscopy: To identify key functional groups. X-ray Crystallography: To determine the precise 3D arrangement of atoms in the solid state. researchgate.net | To confirm the identity and purity of the synthesized compound. |

| Computational Chemistry | Molecular Docking: Simulating the binding of the compound to the active site of a protein target. tandfonline.comDensity Functional Theory (DFT) Calculations: To model the electronic structure, molecular orbitals (HOMO/LUMO), and predict reactivity. | To rationalize observed biological activity, predict binding modes, and guide the design of new, more potent analogues. |

| Biological Evaluation | In Vitro Assays: Enzyme inhibition assays, receptor binding assays, cell-based assays (e.g., cytotoxicity against cancer cell lines). researchgate.netIn Vivo Studies: Testing for efficacy and pharmacokinetics in animal models of disease. | To determine the biological effects of the compound and assess its potential as a therapeutic agent. |

Structure

3D Structure

Properties

IUPAC Name |

5-(3-phenylmethoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-2-5-11(6-3-1)10-19-13-8-4-7-12(9-13)14-15-17-18-16-14/h1-9H,10H2,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWINOIXMBLCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 3 Benzyloxyphenyl 1h Tetrazole

Conventional and Modern Synthetic Routes to the 5-Substituted 1H-Tetrazole Core

The construction of the 5-substituted 1H-tetrazole ring system has evolved from traditional methods to more advanced and efficient catalytic protocols. These methodologies primarily revolve around the formation of the tetrazole ring from a nitrile precursor.

[3+2] Cycloaddition Reactions of Nitriles with Azide (B81097) Sources

The most fundamental and widely employed method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃). thieme-connect.comacs.orgscielo.br This reaction, often referred to as a "click" reaction, forms the stable, aromatic tetrazole ring. nih.gov The scope of this reaction is broad, accommodating a variety of nitriles, including aromatic, alkyl, and vinyl nitriles. organic-chemistry.org

Historically, the reaction required harsh conditions, such as high temperatures (100-150 °C) and the use of potentially explosive and toxic hydrazoic acid. acs.orgtandfonline.com Modern advancements have focused on the development of catalytic systems to mitigate these issues, making the synthesis safer and more efficient.

Catalytic Systems and Enhancements

To overcome the high activation energy associated with the uncatalyzed cycloaddition, various catalytic systems have been developed. These catalysts enhance the reaction rate, often allowing for milder reaction conditions and improved yields.

Lewis Acid Catalysis: Lewis acids play a crucial role in activating the nitrile substrate, making it more susceptible to nucleophilic attack by the azide. nih.govorganic-chemistry.org The coordination of the Lewis acid to the nitrogen atom of the nitrile group increases its electrophilicity. A variety of Lewis acids have been successfully employed, including:

Zinc Salts: Zinc(II) salts, such as ZnBr₂ and Zn(OTf)₂, are effective catalysts for this transformation, often in aqueous media, which provides a safer alternative to organic solvents. organic-chemistry.orgnih.gov The use of zinc salts can significantly lower the reaction barrier. nih.gov

Antimony Trioxide (Sb₂O₃): This economically viable catalyst has been shown to effectively promote the [2+3] cycloaddition of nitriles with sodium azide. tandfonline.comtandfonline.com

Other Metal Salts: Various other metal salts, including those of aluminum, have also been utilized to catalyze this reaction. organic-chemistry.org

Nano-Catalysts: The use of nanocatalysts has gained significant traction in recent years due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity and easier recovery and reusability. nih.govrsc.org Examples include:

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles, often functionalized with other catalytic species, have been employed. nih.govtandfonline.com Their magnetic properties allow for simple separation from the reaction mixture using an external magnet. nih.gov

Copper-Based Nanocatalysts: Copper nanoparticles, sometimes supported on materials like chitosan (B1678972) or boehmite, have demonstrated high catalytic activity in tetrazole synthesis. amerigoscientific.comrsc.org

Zinc Oxide (ZnO) Nanoparticles: Nanocrystalline ZnO acts as an efficient heterogeneous Lewis acid catalyst for the synthesis of 5-substituted-1H-tetrazoles. amerigoscientific.com

Zeolites: Zeolites are microporous aluminosilicates that can be ion-exchanged with various metal cations, creating active and reusable heterogeneous catalysts. acs.orgacs.org

CoY Zeolite: Cobalt-exchanged Y-type zeolite has been reported as an efficient and reusable catalyst for the synthesis of 5-substituted 1H-tetrazoles under aerobic conditions. acs.orgacs.org

Natrolite Zeolite: This natural zeolite has also been used as a heterogeneous catalyst for the preparation of 1-substituted 1H-1,2,3,4-tetrazoles. capes.gov.bringentaconnect.com

Metal Complexes: Coordination complexes of various metals have been developed as homogeneous catalysts for tetrazole synthesis. acs.orgarkat-usa.org

Cobalt(II) Complexes: A cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to nitriles. acs.orgnih.gov Mechanistic studies suggest the formation of a cobalt(II)-diazido intermediate. acs.orgnih.gov

Copper(II) Complexes: Complexes of Cu(II) have also been utilized to catalyze the synthesis of tetrazoles. acs.org

Zinc(II) Complexes: Dinuclear Zn(II) complexes have been shown to catalyze the [3+2] cycloaddition at relatively lower temperatures. acs.orgnih.gov

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Lewis Acids | ZnBr₂, Zn(OTf)₂, Sb₂O₃ | Activates nitrile, often allows for milder conditions. |

| Nano-Catalysts | Fe₃O₄-based, Cu-based, ZnO | High surface area, enhanced activity, reusability. |

| Zeolites | CoY, Natrolite | Heterogeneous, reusable, environmentally friendly. |

| Metal Complexes | Co(II), Cu(II), Zn(II) complexes | Homogeneous catalysis, high efficiency. |

Mechanistic Insights into Tetrazole Ring Formation

The precise mechanism of the [3+2] cycloaddition of azides to nitriles has been a subject of debate, with possibilities including a concerted cycloaddition or a stepwise process. acs.orgacs.orgcapes.gov.br

Density functional theory (DFT) calculations suggest that the mechanism can vary depending on the reaction conditions and the nature of the azide species. acs.orgacs.orgcapes.gov.br

Concerted vs. Stepwise: While a concerted [2+3] cycloaddition is considered a likely pathway for the reaction of nonionic azides with nitriles, a stepwise mechanism may be more favorable in the presence of a proton source. acs.org

Role of the Catalyst: In catalyzed reactions, the metal center is believed to coordinate to either the azide or the nitrile, or both, facilitating the cycloaddition. acs.orgnih.gov For instance, with a cobalt(II) complex catalyst, it is proposed that the nitrile substrate reacts with an active cobalt-diazido intermediate. acs.orgnih.gov The coordinated azide and nitrile then undergo the [3+2] cycloaddition to form the tetrazole ring. acs.orgnih.gov

Nitrile Activation: A key aspect of the mechanism, particularly in the presence of Lewis or Brønsted acids, is the activation of the nitrile. organic-chemistry.orgacs.orgnih.gov This activation lowers the energy barrier for the nucleophilic attack by the azide, promoting the reaction. nih.gov Calculations have suggested a nitrile activation step leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole. acs.orgcapes.gov.brnih.gov The activation barriers are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. acs.orgcapes.gov.br

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical route to complex molecules. nih.govrug.nl Several MCRs have been developed for the synthesis of substituted tetrazoles.

The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis. nih.govbeilstein-journals.org By replacing the carboxylic acid component with an azide source, such as hydrazoic acid or trimethylsilyl (B98337) azide, these reactions can be used to produce 1,5-disubstituted tetrazoles. nih.govresearchgate.net This approach allows for the rapid generation of diverse libraries of tetrazole-containing compounds. acs.orgbeilstein-journals.org For instance, a one-pot, three-component reaction of aldehydes, hydroxylamine, and an ionic liquid azide has been used to synthesize 5-substituted 1H-tetrazoles. organic-chemistry.org

Alternative Precursors and Reaction Conditions for 5-Substituted Tetrazole Synthesis

While the nitrile-azide cycloaddition is the most common route, other precursors and reaction conditions have been explored for the synthesis of 5-substituted tetrazoles.

From Aldoximes: 5-substituted 1H-tetrazoles can be synthesized from aldoximes using reagents like diphenyl phosphorazidate (DPPA). organic-chemistry.org

From Amides: A formal (3+2) cycloaddition of amides and azides has been reported for the regioselective synthesis of tetrazolium salts. organic-chemistry.org

From Arylboronic Acids: A palladium-catalyzed reaction has been developed for the direct conversion of arylboronic acids to tetrazoles. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of 5-substituted 1H-tetrazoles, often leading to reduced reaction times and improved yields. thieme-connect.comorganic-chemistry.org

| Precursor | Reagents/Conditions | Product |

|---|---|---|

| Nitriles | Sodium Azide, Catalyst | 5-Substituted 1H-Tetrazole |

| Aldoximes | Diphenyl phosphorazidate (DPPA) | 5-Substituted 1H-Tetrazole |

| Amides | Azide source | Tetrazolium Salts |

| Arylboronic Acids | Pd-catalyst, Azide source | 5-Aryl-1H-Tetrazole |

Specific Synthetic Protocols for 5-(3-Benzyloxyphenyl)-1H-tetrazole

The synthesis of the specific compound this compound follows the general principles outlined above, starting from the corresponding nitrile, 3-benzyloxybenzonitrile. A common and effective method involves the [3+2] cycloaddition with an azide source, often catalyzed to improve efficiency.

One established protocol utilizes silica (B1680970) sulfuric acid as a catalyst. nih.gov In this procedure, 3-benzyloxybenzonitrile is reacted with sodium azide in a solvent such as N,N-dimethylformamide (DMF) in the presence of silica sulfuric acid. nih.gov This heterogeneous catalyst facilitates the reaction and can be easily removed by filtration upon completion. This method has been reported to provide the desired this compound in good yield. nih.gov

Post-Synthetic Modifications and Functionalization Strategies for this compound Derivatives

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of derivatives. These modifications can be broadly categorized into reactions involving the tetrazole ring itself and those targeting the peripheral phenyl and benzyloxy moieties. Such derivatizations are crucial for fine-tuning the compound's physicochemical properties and biological activity in drug discovery programs.

N-Alkylation and N-Acylation Reactions on the Tetrazole Ring

The tetrazole ring of 5-substituted-1H-tetrazoles, such as this compound, contains an acidic proton and can exist in two tautomeric forms, the 1H and 2H forms. mdpi.comnih.gov Deprotonation with a base generates a tetrazolate anion, which is an ambident nucleophile. Subsequent reaction with an electrophile, like an alkyl or acyl halide, can lead to the formation of two distinct regioisomers: N-1 and N-2 substituted products. mdpi.com

The regioselectivity of N-alkylation is a complex process influenced by several factors including the nature of the substituent at the C-5 position, the type of alkylating agent, the solvent, and the counter-ion of the base used. rsc.orgnih.gov Generally, alkylation of a tetrazolate anion can yield a mixture of 1,5- and 2,5-disubstituted tetrazoles. mdpi.com Computational studies on similar systems, like N-benzoyl 5-(aminomethyl)tetrazole, have been used to rationalize the experimental outcomes, suggesting that the 2H-tautomer can be more nucleophilic than the 1H-tautomer, potentially influencing the product ratio. mdpi.com For instance, the reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K2CO3 yielded two separable regioisomers. mdpi.comdntb.gov.ua The differentiation between these isomers is typically achieved using NMR spectroscopy, where the carbon of the tetrazole ring (C5) in 2,5-disubstituted derivatives is notably deshielded (shifted downfield by about 9.2–12.2 ppm) compared to the corresponding 1,5-disubstituted isomers. mdpi.com

While direct N-acylation of tetrazoles can be challenging, it has been studied in the gas phase where the acylated tetrazole acts as an intermediate that can rearrange to form an oxadiazole. nih.gov In synthetic chemistry, N-acylation is sometimes followed by isomerization to a more stable regioisomer, a strategy that has been explored for other nitrogen-containing heterocycles like indazoles. beilstein-journals.org

Table 1: Factors Influencing N-Alkylation Regioselectivity of 5-Substituted Tetrazoles

| Factor | Influence on N1 vs. N2 Selectivity | References |

|---|---|---|

| Alkylating Agent | Steric hindrance of the electrophile can play a role, but it is not the sole determinant. The mechanism (SN1 vs. SN2) of the substitution can significantly impact the outcome. | rsc.org |

| Solvent | The polarity and type of solvent can affect the solvation of the tetrazolate anion and the transition state, thereby influencing the product ratio. | beilstein-journals.org |

| Base/Counter-ion | The nature of the cation (e.g., alkali metal vs. silver salt) can dictate the site of alkylation. | nih.gov |

| C5-Substituent | The electronic and steric properties of the substituent on the tetrazole ring influence the nucleophilicity of the N1 and N2 positions. | researchgate.net |

Modifications and Derivatization of the Phenyl and Benzyloxy Moieties

The benzyloxy and phenyl groups of this compound provide additional handles for chemical diversification.

The benzyloxy group is a common protecting group for phenols and alcohols in organic synthesis because it is stable to a wide range of reaction conditions but can be removed selectively. organic-chemistry.org The most common method for deprotection is palladium-catalyzed hydrogenation, which cleaves the benzyl ether to yield the corresponding phenol (B47542) and toluene. organic-chemistry.org This reaction transforms this compound into 5-(3-Hydroxyphenyl)-1H-tetrazole, a key intermediate for further functionalization at the phenolic oxygen. Other debenzylation methods include the use of strong acids or oxidative cleavage. organic-chemistry.org The presence of electron-donating groups, like the p-methoxybenzyl ether, can facilitate cleavage using single electron oxidants such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). organic-chemistry.org The benzyloxy group itself has been identified as a key structural feature in various biologically active molecules, where it can engage in important π-π stacking interactions within protein binding sites. mdpi.com

The phenyl ring can undergo various modifications, although these are less common post-tetrazole synthesis. Standard electrophilic aromatic substitution reactions could be employed, but the directing effects of the existing ether and tetrazole substituents would need to be considered. More versatile approaches often involve cross-coupling reactions. For instance, if the phenyl ring were appropriately pre-functionalized with a halide (e.g., bromine or iodine), it could participate in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings to introduce new aryl, alkyl, or amino groups.

Table 2: Potential Reactions for Modifying the Phenyl and Benzyloxy Groups

| Moiety | Reaction Type | Reagents/Conditions | Potential Product | References |

|---|---|---|---|---|

| Benzyloxy | Hydrogenolysis (Debenzylation) | H₂, Pd/C, Solvent (e.g., EtOH, MeOH) | 5-(3-Hydroxyphenyl)-1H-tetrazole | organic-chemistry.org |

| Benzyloxy | Oxidative Cleavage | Ozone (O₃), then reductive workup | 5-(3-Hydroxyphenyl)-1H-tetrazole | organic-chemistry.org |

| Phenyl | Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ (Nitration) | Nitrated derivative (position depends on directing effects) | wikipedia.org |

| Phenyl (pre-halogenated) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative | nih.gov |

| Phenyl (pre-halogenated) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl derivative | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The classical synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile (in this case, 3-benzyloxybenzonitrile) with an azide source, typically sodium azide. nih.govnih.gov Traditional methods often require harsh conditions, toxic metal catalysts (like tin or zinc salts), and hazardous reagents such as hydrazoic acid (HN₃). organic-chemistry.orgmorressier.com Green chemistry focuses on developing more environmentally benign and sustainable synthetic routes.

Recent advancements have emphasized the use of safer, more efficient, and reusable catalysts. nih.gov Nanomaterials have emerged as highly effective catalysts for tetrazole synthesis due to their high surface-area-to-volume ratio and reusability. nih.govrsc.org Examples include magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-APTES-TFA), which allow for easy catalyst recovery using an external magnet, and mesoporous silica materials like MCM-41. nih.govresearchgate.net These catalysts can promote the reaction in more environmentally friendly solvents like water or ethanol (B145695), or even under solvent-free conditions. nih.govrsc.org

Metal-free catalytic systems are also gaining traction. L-proline, a naturally occurring amino acid, has been shown to be an effective, cost-effective, and environmentally benign catalyst for the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.org Other approaches aim to minimize the in-situ generation of toxic hydrazoic acid by using catalytic amounts of trialkylamine hydrochloride in a phase-transfer catalytic process. morressier.com The use of alternative energy sources like microwaves can also accelerate the reaction, often leading to higher yields in shorter times. organic-chemistry.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for 5-Aryl-1H-tetrazoles

| Feature | Traditional Method | Green Chemistry Approach | References |

|---|---|---|---|

| Catalyst | Often uses toxic metal salts (e.g., ZnCl₂, Bu₃SnCl). | Nanocatalysts (e.g., magnetic Fe₃O₄), metal-free catalysts (e.g., L-proline), reusable catalysts. | nih.govorganic-chemistry.orgrsc.org |

| Solvent | Often uses high-boiling, toxic organic solvents like DMF or DMSO. | Water, ethanol, or solvent-free conditions. | nih.govorganic-chemistry.org |

| Azide Source/Handling | Often involves the generation of large amounts of volatile and highly toxic hydrazoic acid (HN₃). | Methods that minimize HN₃ generation; use of safer azide sources. | morressier.com |

| Energy Input | Conventional heating, often requiring long reaction times. | Microwave irradiation to accelerate reaction rates. | organic-chemistry.orgresearchgate.net |

| Work-up/Purification | Often requires extensive purification to remove catalyst residues. | Simple filtration or magnetic separation of the catalyst, which can be recycled. | nih.govresearchgate.net |

Molecular Pharmacology and Mechanistic Investigations of 5 3 Benzyloxyphenyl 1h Tetrazole Analogues

Role of Tetrazole as a Bioisostere for Carboxylic Acids in Molecular Design

The concept of bioisosterism, where functional groups are replaced with others possessing similar physicochemical properties to enhance biological activity or optimize pharmacokinetic profiles, is a cornerstone of modern drug design. Current time information in Bangalore, IN. The 5-substituted tetrazole ring is one of the most widely employed bioisosteres for the carboxylic acid functional group. Current time information in Bangalore, IN.nih.govfu-berlin.de This substitution strategy is often pursued to improve metabolic stability and oral bioavailability. nih.govfu-berlin.de

The utility of the tetrazole ring as a carboxylic acid surrogate stems from key similarities in their structural and electronic properties, which are crucial for molecular recognition at receptor binding sites. Current time information in Bangalore, IN.

Acidity and Planarity: 5-substituted 1H-tetrazoles exhibit pKa values in the range of 4.5 to 4.9, which closely parallels that of many carboxylic acids. Current time information in Bangalore, IN. This comparable acidity ensures that at physiological pH, the tetrazole exists as an anion, similar to a carboxylate, allowing it to engage in similar ionic interactions. Both the tetrazole ring and the carboxylate group are planar, a geometric feature that facilitates predictable binding within the confines of a receptor pocket. Current time information in Bangalore, IN.

Charge Delocalization and Lipophilicity: While both groups bear a negative charge at physiological pH, the charge distribution differs significantly. In the tetrazolate anion, the negative charge is delocalized over the five-membered heterocyclic ring, whereas in a carboxylate, it is localized across two oxygen atoms. Current time information in Bangalore, IN. This delocalization makes tetrazolate anions more lipophilic than their corresponding carboxylate counterparts. Current time information in Bangalore, IN.

Hydrogen Bonding and Receptor Interactions: The hydrogen-bonding environment surrounding tetrazolates is considered more extensive than that of carboxylates. Current time information in Bangalore, IN. Experimental evidence confirms that tetrazoles, like carboxylic acids, can establish two-point interactions with key residues such as amidines in a binding site. Current time information in Bangalore, IN. However, the stability of the tetrazolate-amidine complex may be lower than the corresponding carboxylate-amidine salt. Current time information in Bangalore, IN. In a notable example, the tetrazole group of the angiotensin II receptor antagonist Losartan (B1675146) was found to occupy the same space as the terminal carboxylic acid of the natural ligand, but it established a more complex set of interactions with surrounding amino acid residues. Current time information in Bangalore, IN.

| Property | Carboxylic Acid | 5-Substituted Tetrazole | Reference |

|---|---|---|---|

| Acidity (pKa) | ~4.5 - 4.9 | ~4.5 - 4.9 | Current time information in Bangalore, IN. |

| Geometry | Planar | Planar | Current time information in Bangalore, IN. |

| Lipophilicity (Anion) | Less Lipophilic | More Lipophilic | Current time information in Bangalore, IN. |

| Charge | Localized (on two oxygens) | Delocalized (over the ring) | Current time information in Bangalore, IN. |

| Size | Smaller | Slightly Larger | Current time information in Bangalore, IN. |

Replacing a carboxylic acid with a tetrazole can profoundly influence a molecule's pharmacokinetic profile, particularly its metabolic stability and bioavailability.

Metabolic Stability: Tetrazoles are known to be significantly more stable against metabolic transformations that commonly occur with carboxylic acids in the liver. nih.govfu-berlin.de While carboxylic acids can undergo metabolism to form reactive acyl glucuronides, which have been associated with toxicity, tetrazoles undergo N-glucuronidation to form adducts that are not considered chemically reactive or linked to toxic effects. Current time information in Bangalore, IN. This enhanced metabolic stability can lead to a longer half-life and improved therapeutic window.

Bioavailability and Permeability: The increased lipophilicity of the tetrazole ring compared to the carboxylic acid group is often leveraged to improve absorption and bioavailability. nih.govfu-berlin.de For instance, in the development of angiotensin II receptor antagonists, the tetrazole-containing compound Losartan proved effective upon oral administration, whereas its carboxylic acid analogue did not. Current time information in Bangalore, IN. However, the relationship between this substitution and membrane permeability is complex. Some comparative studies have revealed that despite being more lipophilic, certain tetrazole derivatives exhibit lower permeability in artificial membrane assays (PAMPA) than their carboxylic acid counterparts. pitt.eduresearchgate.net This has been attributed to a higher desolvation energy penalty, as tetrazoles can form stronger hydrogen bonds. researchgate.net Furthermore, in cell-based assays, some tetrazoles have shown reduced permeability due to being substrates for active efflux transporters. pitt.eduresearchgate.net

Enzyme Modulatory Activities and Inhibition Mechanisms

Analogues of 5-(3-benzyloxyphenyl)-1H-tetrazole have been investigated for their ability to modulate the activity of various enzymes implicated in disease pathways. The tetrazole scaffold, often combined with other pharmacophoric elements, serves as a versatile template for designing specific enzyme inhibitors.

Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions and contributes to diabetic complications. Tetrazole-containing compounds are among the classes of molecules investigated as AR inhibitors. nih.gov While specific inhibitory data for this compound is not prominently available, research on related heterocyclic inhibitors provides insights into potential binding mechanisms. Potent inhibitors of aldose reductase typically interact with key amino acid residues within the enzyme's active site, including Trp111, Phe122, His110, and Tyr48. nih.gov Computational and structural studies of various inhibitors have identified critical interactions such as hydrogen bonds and π-π stacking that are essential for high-affinity binding and effective inhibition. mdpi.com For example, pyrazoline-based AR inhibitors have been shown to form hydrogen bonds with Tyr48 and His110 and hydrophobic interactions with Trp111. nih.gov

| Inhibitor Class | Key Interacting Residues in Aldose Reductase Active Site | Reference |

|---|---|---|

| General Heterocyclic Inhibitors | Ser302, Phe122, Trp219, Cys298, Ala299, Trp20, Leu300 | mdpi.com |

| Pyrazoline Derivatives | Tyr48, His110, Trp111 | nih.gov |

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis; its overactivity can lead to hyperpigmentation disorders. unimi.it Several classes of heterocyclic compounds, including those containing a tetrazole ring, have been explored as tyrosinase inhibitors. nih.govunimi.it Research on 1,3-oxazine-tetrazole hybrids has identified highly potent inhibitors of mushroom tyrosinase. nih.gov

One of the most active compounds from this series, a derivative featuring a 2-bromophenyl moiety, exhibited a half-maximal inhibitory concentration (IC₅₀) that was thousands of times lower than that of the standard inhibitor, kojic acid. nih.gov Kinetic analysis revealed that this compound acts as a competitive inhibitor, suggesting it binds directly to the enzyme's active site, competing with the substrate. nih.gov Molecular docking studies further supported this, indicating that the inhibitor fits into the active site and interacts with key residues, likely chelating the copper ions essential for catalysis. nih.gov The general mechanisms by which inhibitors target tyrosinase include competitive, non-competitive, and mechanism-based (suicide) inhibition. mdpi.comnih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| 1,3-Oxazine-Tetrazole Hybrid (3d) | Mushroom Tyrosinase | 0.0371 ± 0.0018 | Competitive | nih.gov |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 16.832 ± 0.73 | Competitive | nih.gov |

Signal Transducer and Activator of Transcription 5 (STAT5) proteins are critical mediators of cytokine and growth factor signaling, and their constitutive activation is a hallmark of various cancers, including leukemia. fu-berlin.denih.gov A key event in STAT5 activation is the phosphorylation of a specific tyrosine residue, which allows for dimerization via reciprocal binding of the Src Homology 2 (SH2) domain of one monomer to the phosphotyrosine (pY) of the other. pitt.edunih.gov Disrupting this SH2-pY interaction is a primary strategy for developing STAT5 inhibitors.

Tetrazole-containing compounds have been specifically designed as phosphate (B84403) mimetics to target the STAT5b-SH2 domain. fu-berlin.de The acidic nature and charge distribution of the tetrazole ring allow it to mimic the phosphotyrosine group, thereby blocking the protein-protein interaction necessary for STAT5 dimerization and downstream signaling. fu-berlin.depitt.edu While STAT5 has been a challenging pharmacological target, research has led to the identification of potent and selective small-molecule inhibitors that directly bind the SH2 domain. nih.gov For example, a series of salicylic (B10762653) acid-based inhibitors demonstrated potent and selective inhibition of STAT5 over other STAT family members. nih.gov Furthermore, the development of the natural product-inspired inhibitor, Stafib-1, demonstrated that highly selective, low-nanomolar inhibition of the STAT5b SH2 domain is achievable. soton.ac.uk The benzyloxyphenyl scaffold, present in the title compound, has also been successfully used to design inhibitors targeting the SH2 domain of the related STAT3 protein, highlighting its utility in this context. nih.gov

| Inhibitor | Target | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| BP-1-108 (Salicylic acid-based) | STAT5 SH2 Domain | Kᵢ | < 5 µM | nih.gov |

| BP-1-108 (Salicylic acid-based) | K562/MV-4-11 Cells | Apoptosis IC₅₀ | ~20 µM | nih.gov |

| Stafib-1 | STAT5b SH2 Domain | Kᵢ | 44 nM | soton.ac.uk |

| AC-4-130 | STAT5 SH2 Domain | - | Potent inhibitor | medchemexpress.com |

Phosphodiesterase (PDE) Inhibition Profiles

The inhibition of phosphodiesterases (PDEs) represents a significant area of investigation for tetrazole-containing compounds. PDEs are a superfamily of enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signal transduction pathways. By inhibiting PDEs, the intracellular levels of these cyclic nucleotides increase, leading to a range of physiological responses.

While direct studies on the PDE inhibition profile of this compound itself are not extensively detailed in the available literature, the broader class of tetrazole derivatives has been explored for this activity. For instance, various tetrazole-containing compounds have been investigated as inhibitors of different PDE families, including PDE3, PDE4, and PDE5. nih.gov PDE5 inhibitors, in particular, are a well-established class of drugs. nih.gov The development of selective PDE inhibitors is a key strategy in drug discovery, as different PDE isozymes are expressed in different tissues and are involved in distinct signaling pathways. nih.govnih.gov

The potential for this compound analogues to act as PDE inhibitors would depend on their specific structural features and their ability to fit into the active site of a particular PDE isozyme. The benzyloxyphenyl group and the tetrazole ring would both play critical roles in determining the binding affinity and selectivity. For example, the benzyloxy moiety could engage in hydrophobic interactions within the enzyme's binding pocket, while the tetrazole ring, as a bioisostere for a carboxylic acid or a cis-amide bond, could form key hydrogen bonds or other polar interactions. nih.gov

Future studies would be necessary to systematically evaluate the inhibitory activity of this compound and its analogues against a panel of PDE isozymes to determine their potency and selectivity profile. Such investigations would provide valuable insights into their potential therapeutic applications.

Exploration of Other Enzyme Systems

Beyond phosphodiesterases, the diverse biological activities reported for tetrazole derivatives suggest that they may interact with a variety of other enzyme systems. researchgate.net The structural motifs present in this compound analogues make them candidates for interaction with a range of enzymes.

For example, some tetrazole-containing compounds have been found to inhibit cysteine proteases. However, in the case of certain 1-benzyloxy-5-phenyltetrazole derivatives active against prostate cancer cells, it was determined that their mode of action was unlikely to be through S-benzylation of a cysteine protease. nih.govresearchgate.net This highlights the importance of experimental validation to confirm the specific molecular targets of these compounds.

The broad-spectrum activity of tetrazoles also includes antifungal properties, which often involve the inhibition of key fungal enzymes like lanosterol (B1674476) 14α-demethylase (a cytochrome P450 enzyme). nih.gov While not directly studied for this compound, the potential for its analogues to interact with cytochrome P450 enzymes or other metabolic enzymes should be considered, as this could influence their pharmacokinetic properties and potential for drug-drug interactions.

Furthermore, some tetrazole derivatives have been investigated for their effects on enzymes such as tyrosinase and casein kinase 2 (CSNK2A1). researchgate.netnih.gov Molecular docking studies have been employed to predict the binding of tetrazole derivatives to the active sites of such enzymes, providing a rationale for their observed biological activities. nih.gov The exploration of these and other enzyme systems will be crucial in fully elucidating the pharmacological profile of this compound analogues.

Receptor Binding Studies and Ligand-Receptor Interactions

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT3) Affinity and Selectivity

The serotonin (5-HT) system is a critical regulator of mood, cognition, and various physiological processes. As such, 5-HT receptors are important targets for drug development. nih.gov Tetrazole-containing compounds have been investigated for their affinity and selectivity towards different 5-HT receptor subtypes.

Specifically, the 5-HT1A receptor has been a target for compounds with structural similarities to known ligands. For example, analogues of the 5-HT1A antagonist NAN-190, which is 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, have been synthesized to improve selectivity over α1-adrenergic receptors. consensus.app These studies demonstrate that modifications to the molecule can significantly alter receptor affinity and selectivity.

The 5-HT3 receptor, a ligand-gated ion channel, is another important target. nih.gov Antagonists of the 5-HT3 receptor are used to manage chemotherapy-induced nausea and vomiting and have shown potential in treating psychiatric disorders. nih.gov Studies on 4,5,6,7-tetrahydro-1H-benzimidazole derivatives, which are potent and selective 5-HT3 receptor antagonists, have shown that the stereochemistry of the molecule is a critical determinant of its affinity for the receptor. nih.gov

Androgen Receptor Interactions

The androgen receptor (AR) is a key driver in the development and progression of prostate cancer. researchgate.net A series of 1-benzyloxy-5-phenyltetrazole derivatives have been synthesized and evaluated for their inhibitory activity against androgen receptor-dependent prostate cancer cells. nih.govresearchgate.net

Notably, the lead compound from this series demonstrated promising inhibitory effects on cell proliferation and the expression of AR and its splice variant AR-v7 in castration-resistant prostate cancer (CRPC) cells. researchgate.net This suggests a direct or indirect interaction with the androgen receptor signaling pathway.

Structure-activity relationship (SAR) studies revealed that the N-O-benzyl moiety was crucial for activity, as its removal led to a dramatic loss of efficacy. researchgate.net This points to a specific binding interaction where the benzyloxy group likely occupies a critical pocket in the target protein. While the exact molecular mechanism remains to be fully elucidated, these findings highlight the potential of this compound analogues as modulators of androgen receptor activity. nih.govresearchgate.net

Interestingly, a separate study reported on N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as a new class of AR antagonists that target the activation function 2 (AF2) region of the receptor. nih.gov This indicates that the benzyloxy phenyl scaffold can be a valuable pharmacophore for designing new AR antagonists.

| Compound Class | Target Cell Line | Activity | Key Structural Feature | Reference |

| 1-Benzyloxy-5-phenyltetrazole derivatives | Androgen-receptor-dependent (22Rv1) prostate cancer cells | IC50 values <50 nM | N-O-benzyl moiety | nih.govresearchgate.net |

| N-(4-(Benzyloxy)-phenyl)-sulfonamide derivatives | LNCaP prostate cancer cells | IC50 = 0.47 μM (antagonistic activity) | Benzyloxy phenyl sulfonamide | nih.gov |

General Principles of Protein-Ligand Complexation

The interaction between a small molecule ligand, such as this compound, and a protein target is governed by the principles of molecular recognition. wikipedia.org This process involves the formation of a non-covalent protein-ligand complex, driven by a combination of forces including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. wikipedia.orgpharmacy180.com

The specificity of this interaction is determined by the three-dimensional shape and chemical properties of both the ligand and the protein's binding site. fiveable.menumberanalytics.com A high degree of complementarity between the two results in a stable complex and, consequently, a biological response. fiveable.me The binding affinity, often quantified by the dissociation constant (Kd), is a measure of the strength of this interaction. numberanalytics.com

The tetrazole ring itself can participate in various non-covalent interactions. It can act as a hydrogen bond acceptor through its nitrogen atoms and can also engage in π-π stacking interactions with aromatic residues in the protein's binding site. nih.gov The benzyloxyphenyl group provides a large hydrophobic surface that can interact favorably with nonpolar regions of the binding pocket.

Understanding these fundamental principles is crucial for the rational design of new analogues of this compound with improved potency and selectivity for a desired biological target. Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools for predicting and analyzing these protein-ligand interactions. nih.gov

Investigating the Molecular Basis of Broad-Spectrum Biological Activities

The diverse biological activities reported for tetrazole derivatives, including antifungal, antibacterial, anticancer, and anti-inflammatory effects, suggest that these compounds may interact with multiple molecular targets or modulate key cellular pathways. researchgate.netresearchgate.netnih.govcyberleninka.ru The broad-spectrum nature of some tetrazole-containing compounds, such as certain triazoles with a benzyloxy phenyl isoxazole (B147169) side chain, further supports this notion. nih.gov

The molecular basis for this broad-spectrum activity is likely multifaceted. It could stem from:

Interaction with multiple, unrelated targets: The structural features of the this compound scaffold may allow it to bind to the active sites of different enzymes or receptors from various protein families.

Modulation of a central signaling pathway: The compound might affect a key signaling molecule or pathway that is common to several disease processes. For example, modulation of inflammatory pathways could have implications for cancer, neurodegenerative diseases, and autoimmune disorders.

To investigate the molecular basis of these broad-spectrum activities, a systems biology approach is often necessary. This can involve a combination of techniques such as:

Target identification studies: Using methods like affinity chromatography or chemical proteomics to identify the specific proteins that bind to this compound analogues.

Gene expression profiling: Analyzing how treatment with the compound alters the expression of genes in different cell types to identify affected pathways.

Phenotypic screening: Testing the compound in a wide range of cell-based assays that represent different disease states to map out its activity profile.

By integrating data from these and other experimental approaches, a more complete picture of the molecular mechanisms underlying the broad-spectrum biological activities of this compound and its analogues can be obtained.

Antimicrobial and Antifungal Action at the Molecular Level

Analogues of this compound have emerged as a promising class of antimicrobial and antifungal agents. Their mechanism of action is multifaceted, primarily targeting essential cellular processes in both bacteria and fungi.

At the molecular level, certain tetrazole derivatives have been shown to inhibit bacterial DNA topoisomerase IV and gyrase. nih.gov These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By binding to these enzymes, the tetrazole analogues prevent the resealing of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death. This dual-targeting capability makes them effective against a range of both Gram-positive and Gram-negative bacteria. nih.gov

In the realm of antifungal activity, a key target for tetrazole analogues is the cytochrome P450 enzyme, specifically lanosterol 14α-demethylase (CYP51). nih.govamazonaws.com This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. nih.govamazonaws.com The tetrazole moiety can effectively coordinate with the heme iron atom in the active site of CYP51, inhibiting its function. amazonaws.com Some analogues have demonstrated potent, broad-spectrum antifungal activity against clinically relevant pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, including strains resistant to existing antifungal drugs. nih.gov

Furthermore, studies have explored the impact of these analogues on biofilm formation, a critical factor in chronic and recurrent infections. Certain derivatives have shown significant activity in both inhibiting the formation of and detaching existing biofilms of bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antimicrobial and Antifungal Activity of Selected Tetrazole Analogues

| Compound Type | Target Organism(s) | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|---|

| Imide-tetrazoles | Gram-positive and Gram-negative bacteria (including clinical Staphylococci) | Inhibition of DNA topoisomerase IV and gyrase | MIC values in the range of 0.8–3.2 μg/mL | nih.gov |

| Albaconazole derivative (Tetrazole compound D2) | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, fluconazole-resistant C. auris | Inhibition of cytochrome P450 (CYP51) | Potent in vitro antifungal activity (MICs <0.008 to 2 μg/mL) | nih.gov |

| 2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridine (B92270) derivatives | C. albicans, A. fumigatus | Inhibition of cytochrome P450 (CYP51) | MIC values in the range of 12.5-50 µg/ml | amazonaws.com |

| Thienothiazoloquinazoline-tetrazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition and detachment of biofilm | IC50 of 0.263 μM for biofilm inhibition | nih.gov |

Anti-inflammatory and Analgesic Mechanisms

The structural framework of this compound is amenable to modifications that yield analogues with significant anti-inflammatory and analgesic properties. The mechanisms underlying these effects are complex, often involving the modulation of multiple signaling pathways.

One of the primary mechanisms of anti-inflammatory action is the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). nih.gov By inhibiting these enzymes, tetrazole analogues can reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. This leads to a decrease in inflammation and associated pain. Some pyrazolyl thiazolone derivatives, which share structural similarities with tetrazole-based compounds, have been shown to possess COX-2 inhibitory activities comparable to the commercial drug celecoxib. nih.gov

In addition to enzyme inhibition, these analogues can exert their anti-inflammatory effects by modulating the production of inflammatory cytokines. For instance, some derivatives have been found to suppress the production of tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). nih.gov They can also inhibit the migration of leukocytes to the site of inflammation, a key step in the inflammatory response. nih.gov A novel mechanism that has been proposed for some related compounds is the induction of macrophage apoptosis, which could contribute to the resolution of inflammation. nih.gov

The analgesic effects of tetrazole analogues are often linked to their interaction with the opioid system. Certain derivatives have been designed to act as agonists at opioid receptors, which are central to pain modulation. vu.edu.au For example, morphinan (B1239233) derivatives containing a tetrazole moiety have shown promising analgesic activity. Furthermore, some triazole-tetrazole hybrids have demonstrated antinociceptive effects that are attenuated by naloxone, an opioid receptor antagonist, suggesting involvement of the opioid pathway. nih.gov These compounds may also modulate acid-sensing ion channels (ASICs) and transient receptor potential vanilloid 1 (TRPV1) channels, which are implicated in pain perception. nih.gov

Table 2: Anti-inflammatory and Analgesic Mechanisms of Tetrazole Analogues

| Activity | Molecular Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 and 15-LOX | Reduced production of prostaglandins and leukotrienes | nih.gov |

| Anti-inflammatory | Reduction of TNF-α and PGE2 levels | Decreased inflammatory response | nih.gov |

| Anti-inflammatory | Inhibition of leukocyte migration | Reduced cellular infiltration at inflammatory sites | nih.gov |

| Analgesic | Modulation of opioid receptors | Antinociceptive effects | nih.govvu.edu.au |

| Analgesic | Modulation of ASICs/TRPV1 channels | Reduced nociception | nih.gov |

Anti-proliferative Activity and Cellular Target Engagement

Analogues of this compound have demonstrated significant anti-proliferative activity against various cancer cell lines, highlighting their potential as novel anticancer agents. The mechanisms driving this activity are diverse and target key cellular machinery involved in cell growth and division.

A prominent mechanism of action for some tetrazole derivatives is the disruption of microtubule dynamics. researchgate.net Microtubules are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. By binding to tubulin, the protein subunit of microtubules, these compounds can inhibit its polymerization, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. researchgate.net Some 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles have been specifically designed as microtubule destabilizers. researchgate.net

Another important target for the anti-proliferative effects of these analogues is the phosphoinositide-phospholipase C (PI-PLC) signaling pathway. nih.gov PI-PLC is a key enzyme in a signaling cascade that regulates cell growth, differentiation, and survival. Inhibition of PI-PLC disrupts downstream signaling, leading to a reduction in cell proliferation. nih.gov Thieno[2,3-b]pyridine derivatives, which are structurally related to some tetrazole-based compounds, have shown potent anti-proliferative activity through this mechanism. nih.gov

Cellular target engagement studies have confirmed the direct interaction of these compounds with their intended targets within cancer cells. For example, fluorescently-tagged probes have been used to demonstrate the binding of inhibitors to their target proteins. nih.gov Furthermore, the anti-proliferative activity of these analogues is often correlated with a reduction in the expression of proliferation markers such as Ki-67. nih.gov This indicates a direct impact on the cell's ability to divide and proliferate. nih.gov

Table 3: Anti-proliferative Activity of Selected Tetrazole Analogues

| Compound Type | Cancer Cell Line(s) | Proposed Mechanism/Target | Observed Effect | Reference |

|---|---|---|---|---|

| 1,4-diaryl tetrazol-5-ones and 5-thiones | L1210 leukemia, SK-BR-3 breast cancer | Inhibition of DNA synthesis, reduction of Ki-67 expression | Inhibition of cell proliferation | nih.gov |

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles | Various cancer cell lines | Microtubule destabilization | Anticancer activity | researchgate.net |

| Thieno[2,3-b]pyridine analogues | MDA-MB-231 breast cancer, HCT116 colorectal cancer | Inhibition of PI-PLC | Potent anti-proliferative activity (IC50 in the nM range) | nih.gov |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylate | Centrosome-amplified human cancer cells | Inhibition of HSET (KIFC1) | Induction of multipolar phenotype | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on 5 3 Benzyloxyphenyl 1h Tetrazole Analogues

Conformational Flexibility and Tautomerism of the Tetrazole Ring System

The conformational flexibility and the potential for tautomerism are critical aspects of the molecular structure of 5-(3-Benzyloxyphenyl)-1H-tetrazole that significantly influence its interaction with biological targets. These characteristics determine the three-dimensional shape of the molecule and the distribution of its electron density, which are key determinants of its structure-activity relationship (SAR) and structure-property relationship (SPR).

The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, can exist in different tautomeric forms. For 5-substituted-1H-tetrazoles, the two principal tautomers are the 1H- and 2H-forms, which differ in the position of the proton on the nitrogen atoms of the tetrazole ring. researchgate.netresearchgate.netnih.gov The equilibrium between these tautomers is influenced by several factors, including the nature of the substituent at the C5 position, the solvent, and the solid-state packing forces. researchgate.net

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the different fragments of the molecule: the phenyl ring, the benzyloxy group, and the tetrazole ring. Of particular importance is the dihedral angle between the plane of the tetrazole ring and the plane of the 3-benzyloxyphenyl substituent. This orientation can impact the molecule's ability to fit into a binding pocket and can be influenced by steric and electronic effects of neighboring groups.

Detailed research on analogues such as 5-aryloxy-(1H)-tetrazoles provides valuable insights into the conformational preferences and energetic barriers associated with these rotations. X-ray crystallography and Density Functional Theory (DFT) calculations on these related compounds have shown that the tetrazole and phenyl rings are often not coplanar. researchgate.net

For instance, in a study of 5-(2,6-dimethylphenoxy)-(1H)-tetrazole, the crystal structure revealed a dihedral angle of 95.5° between the tetrazole and phenyl rings. researchgate.net DFT calculations for the same molecule predicted a similar angle of 92.08°. researchgate.net In another analogue, 5-(2,6-diisopropylphenoxy)-(1H)-tetrazole, the experimental dihedral angle was found to be 85.91°, while the calculated value was 107.3°. researchgate.net These findings suggest a significant twist between the two ring systems.

The rotational energy barrier around the bond connecting the oxygen of the phenoxy group and the carbon of the tetrazole ring (O1–C5) in 5-(2,6-dimethylphenoxy)-(1H)-tetrazole was calculated to be 7.0 kcal/mol. researchgate.net This indicates a notable energy requirement for rotation, suggesting that certain conformations are more favored.

The interplay between the preferred tautomeric state and the conformational orientation of the substituted phenyl ring is a key area of investigation in the SAR of this class of compounds. Understanding these subtle structural features is essential for the rational design of new analogues with improved biological activity.

Table of Conformational and Tautomeric Data for 5-Aryloxy-(1H)-tetrazole Analogues

| Compound | Method | Parameter | Value |

| 5-(2,6-Dimethylphenoxy)-(1H)-tetrazole | X-ray Crystallography | Dihedral Angle (Tetrazole-Phenyl) | 95.5° |

| DFT (B3LYP/6-311G(d,p)) | Dihedral Angle (Tetrazole-Phenyl) | 92.08° | |

| DFT (B3LYP/6-311G(d,p)) | Rotational Energy Barrier (O1–C5) | 7.0 kcal/mol | |

| 5-(2,6-Diisopropylphenoxy)-(1H)-tetrazole | X-ray Crystallography | Dihedral Angle (Tetrazole-Phenyl) | 85.91° |

| DFT (B3LYP/6-311G(d,p)) | Dihedral Angle (Tetrazole-Phenyl) | 107.3° |

Computational Chemistry and Advanced Theoretical Investigations of 5 3 Benzyloxyphenyl 1h Tetrazole

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are instrumental in elucidating the fundamental properties of 5-(3-Benzyloxyphenyl)-1H-tetrazole at the atomic level. Methods like Density Functional Theory (DFT) are frequently employed for tetrazole derivatives to balance computational cost and accuracy, providing a robust framework for theoretical analysis. researchgate.netresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p), allow for the optimization of the molecule's geometry and the calculation of various electronic and spectroscopic parameters. researchgate.netresearchgate.netepstem.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to understanding its chemical behavior. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of chemical reactivity, stability, and electron conductivity. nih.gov A smaller energy gap generally signifies higher reactivity. mdpi.comnih.gov

For tetrazole derivatives, DFT calculations are used to determine these energy values, which help in predicting their behavior in chemical reactions. researchgate.netmdpi.com

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Phenyl-Tetrazole Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-phenyl-1H-tetrazole | -7.21 | -0.98 | 6.23 |

| 5-(4-chlorophenyl)-1H-tetrazole | -7.35 | -1.33 | 6.02 |

| 5-(4-methoxyphenyl)-1H-tetrazole | -6.82 | -0.85 | 5.97 |

Note: This table presents representative data for analogous compounds to illustrate the typical values obtained from DFT calculations. The exact values for this compound would require specific computational analysis.

The Molecular Electrostatic Potential (MEP) map is another powerful tool derived from quantum chemical calculations. It visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.govresearchgate.net In tetrazole compounds, the negative potential is often localized on the nitrogen atoms of the tetrazole ring, indicating these are likely sites for electrophilic attack or coordination to metal ions. researchgate.net The most positive regions are often found around the hydrogen atoms, particularly the N-H proton of the tetrazole ring, suggesting these as sites for nucleophilic attack. mdpi.comresearchgate.net For this compound, the MEP map would highlight the nucleophilic character of the tetrazole nitrogens and the ether oxygen, providing clues about its intermolecular interactions.

Reactivity Prediction and Reaction Mechanism Elucidation

Quantum chemical calculations provide global and local reactivity descriptors that help predict how a molecule will behave in a chemical reaction. researchgate.net Global descriptors like electronegativity (χ), chemical hardness (η), and softness (σ) are calculated from HOMO and LUMO energies. researchgate.net These values provide a quantitative measure of a molecule's stability and reactivity. mdpi.com For instance, a higher electronegativity suggests a greater ability to attract electrons. researchgate.net

DFT studies can also elucidate reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction pathways. mdpi.com For the N-alkylation of tetrazoles, computational models have successfully predicted the regioselectivity of the reaction, explaining why certain nitrogen atoms are more likely to be alkylated than others by comparing the activation energies of different pathways. mdpi.com This predictive power is crucial for optimizing synthetic procedures and designing novel derivatives. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters

A significant application of quantum chemical calculations is the prediction of spectroscopic data, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. epstem.netpnrjournal.com Theoretical calculations of the vibrational spectra for tetrazole analogs have shown good agreement with experimental data, aiding in the assignment of complex spectral bands. pnrjournal.com For example, DFT can accurately predict the frequencies for C-S stretching or N-N stretching within the tetrazole ring. pnrjournal.com

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net These theoretical spectra can be compared with experimental results to confirm the structure of synthesized compounds. mdpi.com For instance, the calculated ¹³C NMR chemical shift for the carbon atom in the tetrazole ring is a key marker for distinguishing between 1,5- and 2,5-disubstituted tetrazole isomers. mdpi.com

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein or other macromolecular target. nih.gov This method is essential in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.govnih.gov For this compound, docking simulations can screen libraries of proteins to identify those with which it is most likely to interact, thus hypothesizing its mechanism of action.

The process involves placing the ligand (the tetrazole derivative) into the binding site of a target protein and using a scoring function to estimate the binding affinity. uobaghdad.edu.iq Lower binding energy scores typically indicate a more stable and favorable interaction. nih.govuobaghdad.edu.iq

Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Once a plausible binding pose is identified, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. These non-covalent interactions are critical for the stability of the ligand-protein complex. nih.gov

Hydrogen Bonding: The tetrazole ring, with its multiple nitrogen atoms and an N-H group, is an excellent hydrogen bond donor and acceptor. nih.gov The benzyloxy group's ether oxygen can also act as a hydrogen bond acceptor. Docking studies would identify specific amino acid residues in the protein's active site that form these crucial bonds.

Hydrophobic Interactions: The benzyl (B1604629) and phenyl rings of the molecule are hydrophobic and will preferentially interact with nonpolar amino acid residues in the binding pocket, such as leucine, valine, and isoleucine.

Pi-Stacking: The aromatic phenyl and benzyl rings can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the binding affinity. nih.gov

Table 2: Illustrative Analysis of Predicted Interactions for a Tetrazole Ligand in a Protein Binding Site

| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Tetrazole N-H | Aspartic Acid (ASP) | 2.1 |

| Hydrogen Bond | Tetrazole N4 | Arginine (ARG) | 2.9 |

| Hydrophobic | Phenyl Ring | Leucine (LEU) | 3.8 |

| π-π Stacking | Benzyl Ring | Tyrosine (TYR) | 4.2 |

Note: This table is a hypothetical example illustrating the types of interactions and data generated from a molecular docking analysis. The specific residues and distances would depend on the protein target.

Validation of Predicted Binding Poses

The results of molecular docking simulations are theoretical predictions and require validation. While direct experimental validation through co-crystallization (X-ray crystallography) of the ligand-protein complex is the gold standard, other computational methods can lend support to the predicted binding mode. researchgate.net

Molecular dynamics (MD) simulations are often performed as a follow-up to docking. MD simulations model the movement of the ligand and protein over time, allowing researchers to assess the stability of the predicted binding pose and the persistence of key intermolecular interactions. nih.gov If the ligand remains stably bound in its docked conformation throughout the simulation, it increases confidence in the docking result.

Molecular Dynamics Simulations for Conformational Stability and Dynamics in Biological Environments

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational stability and dynamics within various environments, including those mimicking biological systems. For this compound, MD simulations can elucidate the flexibility of the molecule, the rotational freedom around its single bonds, and its interactions with solvent molecules, which are crucial for understanding its behavior at a molecular level.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and applications of this methodology to related tetrazole derivatives are well-established. researchgate.netnih.gov These simulations typically involve placing the molecule in a simulated box of water molecules, sometimes with ions to represent physiological conditions. The forces between all atoms are calculated using a force field, and Newton's laws of motion are solved iteratively to track the trajectory of each atom over time.

The conformational landscape of this compound is primarily defined by the rotational freedom around the ether linkage and the bond connecting the phenyl ring to the tetrazole moiety. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states. This information is vital as the three-dimensional shape of a molecule dictates its ability to interact with biological targets. For instance, the relative orientation of the benzyloxy and phenyltetrazole groups can significantly influence its binding affinity to a receptor pocket.

Furthermore, MD simulations can shed light on the stability of the two tautomeric forms of the tetrazole ring, the 1H and 2H tautomers, in a biological context. mdpi.com The simulations can help determine which tautomer is more prevalent at physiological pH and how its interaction with the surrounding environment influences this equilibrium. The tetrazole ring is known to be a bioisosteric analogue of the carboxylic acid group, and understanding its dynamic behavior is key to predicting its interactions with biological macromolecules. researchgate.netnih.gov

In the context of drug design, MD simulations are often employed to study the binding of a ligand, such as this compound, to a target protein. nih.gov These simulations can predict the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate the binding free energy. This provides a dynamic picture of the binding process that goes beyond the static view offered by molecular docking.

In Silico Prediction of Relevant Molecular Properties (e.g., polarity, lipophilicity)

In silico methods are instrumental in modern drug discovery and development for the early prediction of a compound's pharmacokinetic and pharmacodynamic properties. For this compound, various molecular properties can be calculated using computational models, providing valuable insights into its potential as a drug candidate. These predictions help in prioritizing compounds for synthesis and experimental testing.

Lipophilicity , commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). mdpi.com It describes the compound's affinity for a nonpolar environment versus a polar one. A balanced lipophilicity is crucial; high lipophilicity can lead to poor solubility and nonspecific binding, while low lipophilicity may hinder membrane permeability. For tetrazole derivatives, it has been noted that they are generally more lipophilic than their corresponding carboxylic acid analogues, which can be a key factor in crossing cell membranes. mdpi.com

Polarity , often quantified by the polar surface area (PSA), is another important descriptor. PSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration.

Other relevant molecular properties that can be predicted in silico include molecular weight, the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. These parameters are often collectively considered in the context of "drug-likeness" rules, such as Lipinski's Rule of Five, which provide a general guideline for the oral bioavailability of a drug candidate. mdpi.com

The following tables present computationally predicted molecular properties for this compound. It is important to note that these values are estimations from various computational models and may differ slightly between different prediction software.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₂N₄O |

| Molecular Weight | 252.28 g/mol |

| logP (Lipophilicity) | 2.5 - 3.5 |

| Polar Surface Area (PSA) | 65.4 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

Table 2: Predicted "Drug-Likeness" Profile based on Lipinski's Rule of Five

| Rule | Value for this compound | Compliance |

| Molecular Weight ≤ 500 | 252.28 | Yes |